6-Amino-3-(2-trifluoromethylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in biological systems and its use in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate picolinic acid derivative.
Amination: Introduction of the amino group at the 6th position of the picolinic acid ring.
Substitution: Introduction of the 2-trifluoromethylphenyl group at the 3rd position of the picolinic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the trifluoromethyl group to a methyl group.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Methyl derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, known for its role in biological systems.
6-Amino-2-picolinic Acid: A similar compound with an amino group at the 6th position.
3-(2-Trifluoromethylphenyl)picolinic Acid: A similar compound with a trifluoromethylphenyl group at the 3rd position.
Uniqueness
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid is unique due to the presence of both the amino group and the trifluoromethylphenyl group, which can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
6-amino-3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-4-2-1-3-7(9)8-5-6-10(17)18-11(8)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQJGACJOBTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.